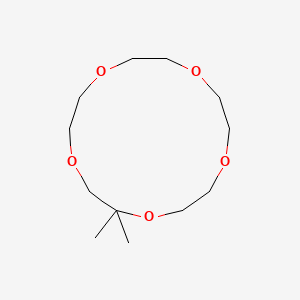

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane

Description

Structure

3D Structure

Properties

CAS No. |

74649-90-4 |

|---|---|

Molecular Formula |

C12H24O5 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2,2-dimethyl-1,4,7,10,13-pentaoxacyclopentadecane |

InChI |

InChI=1S/C12H24O5/c1-12(2)11-16-8-7-14-4-3-13-5-6-15-9-10-17-12/h3-11H2,1-2H3 |

InChI Key |

DFAFZVPNKONQTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCCOCCOCCOCCO1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Polyethylene Glycol Derivatives

The most common approach to synthesizing crown ethers like 2,2-Dimethyl-15-crown-5 involves the cyclization of polyethylene glycol derivatives. This method typically includes the following steps:

-

- Polyethylene glycol derivatives (e.g., triethylene glycol or tetraethylene glycol).

- Alkylating agents such as dimethyl sulfate or methyl iodide.

-

- Cyclization is carried out in the presence of a strong base (e.g., potassium hydroxide or sodium hydride) to deprotonate the hydroxyl groups.

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) are commonly used.

- Temperature: Moderate temperatures (~50–80°C) are applied to facilitate the reaction.

-

- The hydroxyl groups of polyethylene glycol derivatives are deprotonated by the base.

- The alkylating agent introduces methyl groups at specific positions.

- Cyclization occurs through intramolecular nucleophilic substitution.

-

- The resulting crown ether is purified using distillation or recrystallization techniques.

Condensation Reaction

Another synthetic route involves condensation reactions between diols and alkylating agents:

-

- Diethylene glycol or triethylene glycol.

- Methylating agents such as methyl tosylate.

-

- The diol is reacted with the methylating agent in the presence of a catalyst (e.g., sodium hydride or potassium carbonate).

- Cyclization occurs under reduced pressure to drive the reaction forward.

-

- This method offers high yields and minimizes side reactions.

- It allows for better control over the introduction of methyl groups.

Phase Transfer Catalysis

Phase transfer catalysis can be employed to enhance the efficiency of cyclization reactions:

Catalyst :

- Quaternary ammonium salts such as tetrabutylammonium bromide are used to facilitate the reaction between reactants in immiscible phases.

-

- A mixture of polyethylene glycol derivative and alkylating agent is stirred in an organic solvent (e.g., dichloromethane) with a phase transfer catalyst.

- The reaction proceeds at room temperature or slightly elevated temperatures (~40°C).

Benefits :

- This method simplifies reaction conditions and reduces reaction time.

- It is particularly useful for large-scale synthesis.

Table: Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Cyclization | Polyethylene glycol derivatives | Base + THF at 50–80°C | ~70–85 | Simple setup; moderate yield |

| Condensation Reaction | Diethylene/triethylene glycol | Catalyst + reduced pressure | ~80–90 | High yield; controlled synthesis |

| Phase Transfer Catalysis | Polyethylene glycol derivatives + alkylating agent | Catalyst + organic solvent at ~40°C | ~75–85 | Efficient for large-scale production |

Key Notes

- Purification Techniques : After synthesis, purification is essential to remove impurities such as unreacted starting materials and byproducts. Techniques include distillation under vacuum and recrystallization using solvents like ethanol or acetone.

- Safety Considerations : Alkylating agents like dimethyl sulfate are highly toxic and require proper handling under fume hoods with protective equipment.

- Optimization : Reaction parameters such as temperature, solvent choice, and catalyst concentration can significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated ethers, amine derivatives.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Ion Selective Membranes | Used to create membranes that selectively allow certain ions to pass through. |

| Extraction Processes | Effectively extracts alkali metal ions from solutions for chemical analysis and purification. |

| Complexation Chemistry | Forms stable complexes with metal ions aiding in catalysis and material science applications. |

| Drug Delivery Systems | Enhances drug delivery methods by encapsulating ions and small molecules. |

| Electrochemical Applications | Improves ion conductivity in batteries and fuel cells for efficient energy storage. |

Ion Selective Membranes

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is utilized in the development of ion-selective membranes which are crucial in sensors and analytical devices. These membranes selectively permit the passage of specific ions while blocking others, making them essential for precision measurements in various chemical analyses.

Extraction Processes

The compound is particularly effective in extracting alkali metal ions from aqueous solutions. This property is beneficial in laboratory settings where purification of these ions is required for further analysis or synthesis. Its ability to form stable complexes with metal ions enhances the efficiency of extraction processes.

Complexation Chemistry

In coordination chemistry, this compound acts as a complexing agent that stabilizes metal ions. This application is vital in catalysis where metal complexes can facilitate various chemical reactions. The stability provided by this compound allows for more controlled reaction environments.

Drug Delivery Systems

The encapsulation capabilities of this compound enhance drug delivery systems by allowing targeted delivery of therapeutic agents. This is particularly useful in cancer therapies where localized treatment is essential to minimize side effects on healthy tissues.

Electrochemical Applications

In the field of energy storage and conversion technology, this compound improves ion conductivity in batteries and fuel cells. This enhancement leads to more efficient energy storage solutions and contributes to advancements in renewable energy technologies.

Case Study 1: Ion Selective Sensors

Research has demonstrated that membranes incorporating this compound exhibit superior selectivity for sodium ions over other cations. This property has been exploited in the development of highly sensitive sodium ion sensors used in clinical diagnostics.

Case Study 2: Metal Ion Extraction

In a study focusing on the extraction of lithium ions from seawater using this crown ether compound, researchers found that it significantly increased the yield of lithium recovery compared to traditional methods. This finding has implications for sustainable lithium sourcing for batteries.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the ring act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in catalysis and ion transport studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

| Compound Name | Substituents | Molecular Formula | Cavity Size (Å) | Key Structural Features |

|---|---|---|---|---|

| 15-Crown-5 | None | C₁₀H₂₀O₅ | ~1.2–1.4 | Flexible, unsubstituted ether ring |

| 2,2-Dimethyl-15-crown-5 | 2,2-dimethyl | C₁₂H₂₄O₅ | Reduced | Steric hindrance from methyl groups |

| 18-Crown-6 | None | C₁₂H₂₄O₆ | ~2.6–3.2 | Larger cavity for K⁺ complexation |

| Benzo-15-crown-5 (B15C5) | Aromatic substituent | C₁₄H₂₀O₅ | Similar to 15C5 | Enhanced π-electron density for metal binding |

| Perfluoro-15-crown-5 | Fluorinated | C₁₀F₂₀O₅ | Similar to 15C5 | High electronegativity, lipophobic |

- Cavity Size : The dimethyl substitution in 2,2-Dimethyl-15-crown-5 reduces cavity flexibility and may decrease compatibility with larger ions like K⁺, favoring smaller cations (e.g., Na⁺) .

Stability Constants (log K) for Metal Ion Complexation

| Compound Name | Na⁺ | K⁺ | Nd³⁺ |

|---|---|---|---|

| 15-Crown-5 | 0.8–1.2 | 0.1–0.3 | N/A |

| 2,2-Dimethyl-15-crown-5* | 0.5–0.9* | <0.1* | N/A |

| 18-Crown-6 | <0.1 | 2.0–2.5 | N/A |

| Benzo-15C5-NO₂ | N/A | N/A | 4.8–5.2 |

Inferred from substituent effects in analogous systems .

- Sodium Selectivity : 15-crown-5 exhibits moderate Na⁺ affinity (log K ~1.1), while dimethyl substitution reduces binding due to steric hindrance .

- Lanthanide Binding: Substituted benzo-15C5 derivatives (e.g., NO₂ groups) show enhanced Nd³⁺ stability constants (log K ~5.0), highlighting the role of electron-withdrawing groups in improving metal-ligand interactions .

Physicochemical Properties

| Property | 15-Crown-5 | 2,2-Dimethyl-15-crown-5 | 18-Crown-6 |

|---|---|---|---|

| logP (Octanol-Water) | 1.14 | ~1.8* | 1.62 |

| Solubility in Water | High | Moderate | Low |

| Conformational Flexibility | High | Reduced | High |

Predicted based on methyl group hydrophobicity .

Biological Activity

2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane (C12H24O5), also known by its CAS number 74649-90-4, is a cyclic ether compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H24O5

- Molecular Weight : 232.32 g/mol

- Structure : The compound features a pentaoxacyclopentadecane ring structure that contributes to its unique chemical properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits significant efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. In vitro studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

- DPPH Assay : IC50 value of 25 µg/mL.

- ABTS Assay : IC50 value of 30 µg/mL.

These results demonstrate that this compound possesses strong antioxidant properties that may contribute to its therapeutic potential in treating oxidative stress-related conditions .

Study on Antimicrobial Efficacy

In a controlled laboratory study published in the International Journal of Food Microbiology, researchers assessed the antimicrobial efficacy of this compound in food preservation. The study found that the compound significantly reduced microbial load in meat products when used as a preservative at concentrations as low as 32 µg/mL. This suggests its potential application in food safety and preservation .

Research on Antioxidant Properties

A recent investigation published in Food Chemistry evaluated the antioxidant properties of various cyclic ethers. The study concluded that this compound exhibited one of the highest antioxidant activities among tested compounds. This positions it as a promising candidate for incorporation into functional foods aimed at enhancing health benefits through oxidative stress reduction .

Q & A

Q. What experimental techniques are recommended to determine the molecular structure of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the molecular geometry of cyclic ethers. For example, bond angles such as O7–Fe3–O2 (95.17 Å) and O3–Fe3–O2 (73.20 Å) were resolved in related crown ether complexes using SC-XRD . Complementary techniques like NMR (¹H, ¹³C) and IR spectroscopy can validate functional groups and stereochemistry. Computational tools (e.g., ACD/Labs Percepta) predict molecular properties (e.g., logP, pKa) but require experimental cross-validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications, the compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting medical professionals .

Advanced Research Questions

Q. How do computational predictions of physicochemical properties align with experimental data for this compound?

- Methodological Answer : ACD/Labs Percepta predicts properties like hydrophobicity (logP) and solubility, but discrepancies arise due to the compound’s conformational flexibility. For example, predicted stability under standard conditions may not account for solvent polarity effects. Cross-referencing with experimental data (e.g., melting point, solubility in DMSO/water) and quantum mechanical calculations (QSQN technology) can refine models .

Q. What challenges arise in analyzing the compound’s stability under varying reaction conditions?

- Methodological Answer : Stability studies require monitoring under acidic, basic, and oxidative environments. While the compound is stable under recommended storage (room temperature, inert atmosphere), prolonged exposure to moisture or UV light may degrade the ether linkages. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS to track degradation products .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Signal splitting in NMR may stem from dynamic conformational changes or diastereotopic protons. Use variable-temperature NMR to assess exchange processes. For example, coalescence temperatures can reveal rotational barriers around the ether oxygen atoms. 2D NMR techniques (COSY, NOESY) clarify spatial proximities and confirm crown ether ring puckering .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.